2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione
Overview
Description
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is a synthetic organic compound with a molecular formula of C11H16N2O2S and a molecular weight of 240.33 g/mol This compound is characterized by the presence of a thiazolidine ring fused with a phenyl group and an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-Aminoethyl)phenylamine with thiazolidine-1,1-dione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as pyruvate dehydrogenase, which regulates metabolite flux through the tricarboxylic acid cycle . This inhibition leads to decreased glucose utilization and increased fat metabolism, which can have various biological effects .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Shares the thiazolidine ring structure but lacks the phenyl and aminoethyl substituents.
2-Phenylthiazolidine: Similar structure but without the aminoethyl group.
3-(1-Aminoethyl)phenylamine: Contains the aminoethyl and phenyl groups but lacks the thiazolidine ring.
Uniqueness: 2-[3-(1-Aminoethyl)phenyl]-1lambda6,2-thiazolidine-1,1-dione is unique due to the combination of its thiazolidine ring, phenyl group, and aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCEGNUCYAADY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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